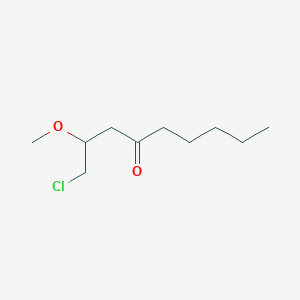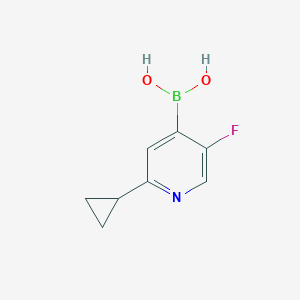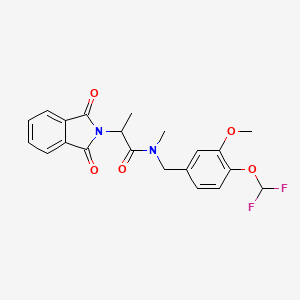
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes difluoromethoxy and methoxy groups attached to a benzyl ring, along with a dioxoisoindolinyl and methylpropanamide moiety. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by reacting 4-(difluoromethoxy)-3-methoxybenzyl chloride with a suitable nucleophile under controlled conditions.
Coupling with Isoindolinone: The benzyl intermediate is then coupled with isoindolinone in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Amidation Reaction: The final step involves the amidation of the coupled product with N-methylpropanamide under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-(Methoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide
- N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-ethylpropanamide
Uniqueness
N-(4-(Difluoromethoxy)-3-methoxybenzyl)-2-(1,3-dioxoisoindolin-2-yl)-N-methylpropanamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the dioxoisoindolinyl and methylpropanamide moiety sets it apart from similar compounds, potentially offering distinct advantages in terms of potency, selectivity, and stability.
Eigenschaften
Molekularformel |
C21H20F2N2O5 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]-2-(1,3-dioxoisoindol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C21H20F2N2O5/c1-12(25-19(27)14-6-4-5-7-15(14)20(25)28)18(26)24(2)11-13-8-9-16(30-21(22)23)17(10-13)29-3/h4-10,12,21H,11H2,1-3H3 |
InChI-Schlüssel |
MMLNTMCDSDURTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N(C)CC1=CC(=C(C=C1)OC(F)F)OC)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


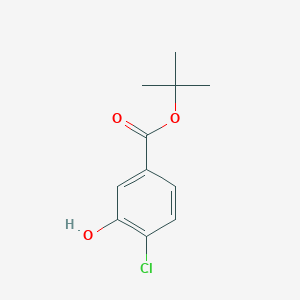
![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
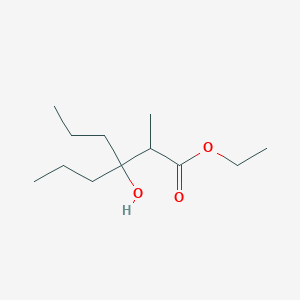
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)
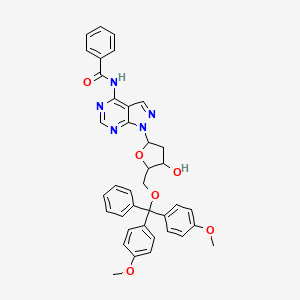
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)
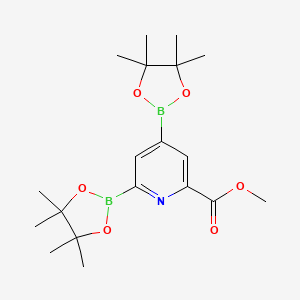
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079051.png)
![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)
